molecular formula C18H13FN2O2S B3006058 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole CAS No. 438482-49-6

5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B3006058
CAS No.: 438482-49-6
M. Wt: 340.37
InChI Key: SEMMPMQLMKQBQN-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl, furoyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dione derivatives, while reduction can produce tetrahydropyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of fluorophenyl and thienyl groups enhances its biological activity.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-bromophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-methylphenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-1-(2-furoyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c19-13-7-5-12(6-8-13)15-11-14(17-4-2-10-24-17)20-21(15)18(22)16-3-1-9-23-16/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMMPMQLMKQBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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